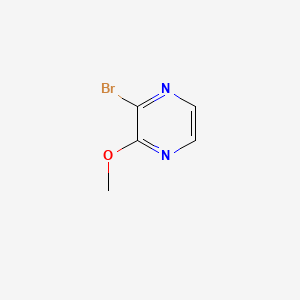

2-溴-3-甲氧基吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

蔬菜和葡萄酒香气中的作用:包括类似于2-溴-3-甲氧基吡嗪在内的甲氧基吡嗪类化合物,为各种蔬菜和葡萄酒的香气做出贡献。它们赋予这些产品典型的植物特征。例如,它们是长相思葡萄酒中重要的香气成分,负责其独特的植物特征 (Alberts et al., 2016)。

葡萄果实中的生物合成:对甲氧基吡嗪的研究已经确定了葡萄果实中生物合成的关键酶和遗传途径。这些化合物为某些葡萄酒品种如赤霞珠葡萄酒带来草本和绿色属性 (Dunlevy et al., 2013)。

测定的分析技术:已经开发了各种分析方法,包括气相色谱-质谱和液相色谱-串联质谱,用于对葡萄酒中甲氧基吡嗪进行敏感定量。这些方法有助于了解这些化合物对葡萄酒香气和口味的影响 (Sidhu et al., 2015)。

葡萄栽培实践的影响:研究表明,葡萄栽培实践,如藤蔓训练、阳光暴露和产量水平,可以显著影响葡萄汁和葡萄酒中甲氧基吡嗪的浓度。这可能影响葡萄酒的感官特征 (Dunlevy et al., 2013)。

包装和储存条件的影响:研究已经调查了不同封闭和包装选项对葡萄酒中甲氧基吡嗪浓度在陈年过程中的影响。这些发现对葡萄酒的储存和质量管理至关重要 (Blake et al., 2009)。

安全和危害

The safety information for “2-Bromo-3-methoxypyrazine” includes the GHS07 pictogram and the signal word "Warning" . The hazard statement is H302 . The precautionary statements are P280-P305+P351+P338 .

Relevant Papers

The only relevant paper I found is a study on the autopolymerization of "2-bromo-3-methoxythiophene" . This study analyzed the products and reaction mechanism of the polymerization reaction of “2-bromo-3-methoxythiophene” by investigating the gas, liquid, and solid states using various spectroscopic techniques .

作用机制

Target of Action

It has been used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . The p38α mitogen-activated protein (MAP) kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .

Mode of Action

In the context of its use in the synthesis of p38α map kinase inhibitors, it’s plausible that it may interact with the ribose and the phosphate binding site of the enzyme .

Biochemical Pathways

The p38α map kinase, which 2-bromo-3-methoxypyrazine is used to synthesize inhibitors for, plays a role in various cellular processes, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (tnf-α) and interleukin-1β .

Result of Action

Given its use in the synthesis of p38α map kinase inhibitors, it may contribute to the inhibition of this kinase, potentially affecting the release of pro-inflammatory cytokines .

属性

IUPAC Name |

2-bromo-3-methoxypyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTABKNMXIIQMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672144 |

Source

|

| Record name | 2-Bromo-3-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-methoxypyrazine | |

CAS RN |

1209905-41-8 |

Source

|

| Record name | 2-Bromo-3-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-methoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B581759.png)

![1-Phenyl-1,6-diazaspiro[3.3]heptane](/img/structure/B581764.png)

![7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B581765.png)